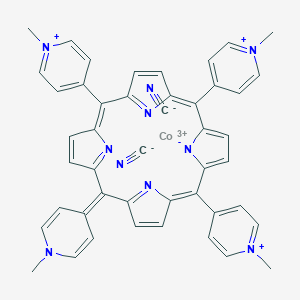

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

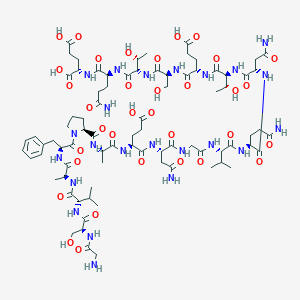

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin (CoTMPyP) is a synthetic porphyrin derivative that has been widely studied for its potential applications in various scientific fields. This compound is a member of the porphyrin family, which is a group of organic molecules that are known for their unique chemical and physical properties. CoTMPyP has been found to exhibit a range of interesting properties, including its ability to act as a photosensitizer, an electron acceptor, and a catalyst for various chemical reactions.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin can be achieved by the reaction of cobalt(II) tetrakis(N-methyl-4-pyridyl)porphyrin with sodium cyanide in the presence of air.

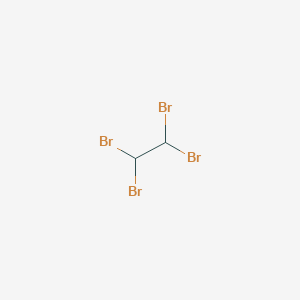

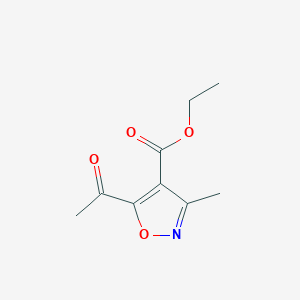

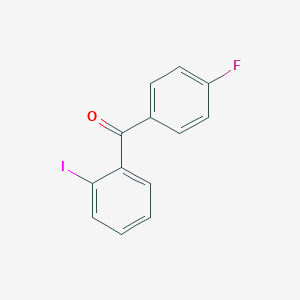

Starting Materials

Cobalt(II) tetrakis(N-methyl-4-pyridyl)porphyrin, Sodium cyanide, Ai

Reaction

Dissolve Cobalt(II) tetrakis(N-methyl-4-pyridyl)porphyrin in a suitable solvent such as dichloromethane, Add sodium cyanide to the solution and stir for several hours, Expose the reaction mixture to air, Filter the resulting solid and wash with a suitable solvent such as ethanol, Dry the product under vacuum

Mécanisme D'action

The mechanism of action of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin depends on its specific application. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light energy and transferring it to oxygen molecules, which then react with nearby biomolecules, resulting in the destruction of cancer cells. In catalysis, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reaction to occur. In electrochemistry, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin acts as a mediator, facilitating the transfer of electrons between the electrode and the substrate.

Effets Biochimiques Et Physiologiques

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to exhibit a range of biochemical and physiological effects, depending on its specific application. In photodynamic therapy, the compound has been found to induce cell death in cancer cells, while sparing healthy cells. In catalysis, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to facilitate the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to facilitate the electrochemical reduction of carbon dioxide.

Avantages Et Limitations Des Expériences En Laboratoire

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. The compound can be synthesized using a variety of methods, and is stable under a range of conditions. Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is also versatile, with potential applications in photodynamic therapy, catalysis, and electrochemistry. However, there are also limitations to the use of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin in lab experiments, including its potential toxicity and the need for careful handling and disposal.

Orientations Futures

There are several future directions for the study of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin, including its potential applications in other scientific fields, such as materials science and nanotechnology. Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has also been found to exhibit interesting optical and electronic properties, which could be further explored for potential applications in sensors and electronics. Additionally, there is potential for the development of new synthetic methods for Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin, which could lead to the discovery of new derivatives with enhanced properties.

Applications De Recherche Scientifique

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been extensively studied for its potential applications in various scientific fields, including photodynamic therapy, catalysis, and electrochemistry. In photodynamic therapy, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to be an effective photosensitizer for the treatment of cancer. The compound is able to absorb light energy and transfer it to oxygen molecules, which then react with nearby biomolecules, resulting in the destruction of cancer cells. Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has also been found to be an effective catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been used as a mediator for the electrochemical reduction of carbon dioxide.

Propriétés

IUPAC Name |

cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;dicyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.2CN.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;2*1-2;/h5-28H,1-4H3;;;/q+2;2*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKNYHSTINXJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[C-]#N.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36CoN10+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin | |

CAS RN |

129232-37-7 |

Source

|

| Record name | Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)